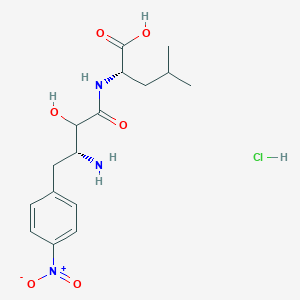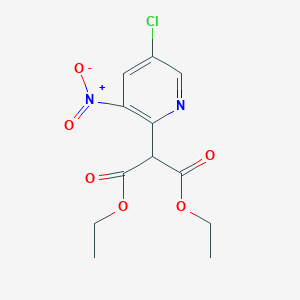
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a nitro group, along with a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate typically involves the reaction of 5-chloro-3-nitropyridine with diethyl malonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution of the nitro group by the malonate ester. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1,3-Diethyl 2-(5-amino-3-nitro-2-pyridinyl)propanedioate.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioic acid.
Aplicaciones Científicas De Investigación
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and ester groups may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate: Similar structure with a bromine atom instead of chlorine.
1,3-Diethyl 2-(5-chloro-3-amino-2-pyridinyl)propanedioate: Similar structure with an amino group instead of a nitro group.
Uniqueness
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate is unique due to the combination of a nitro group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. The presence of ester groups also allows for further chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
136888-13-6 |
|---|---|
Fórmula molecular |
C12H13ClN2O6 |
Peso molecular |
316.69 g/mol |
Nombre IUPAC |
diethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H13ClN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-8(15(18)19)5-7(13)6-14-10/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
HXIAHYPNXQJRFC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


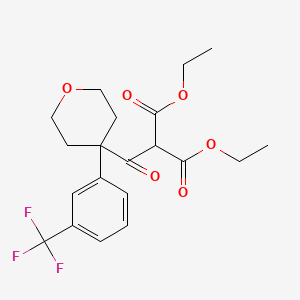
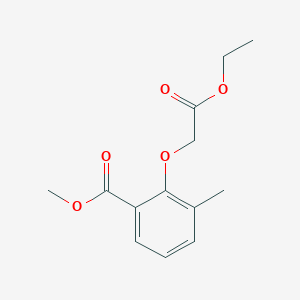


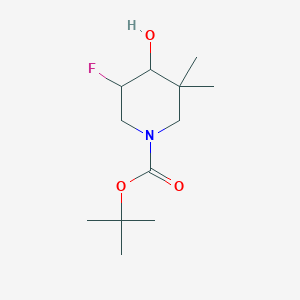
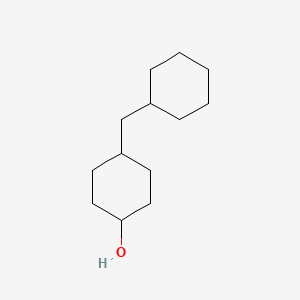
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
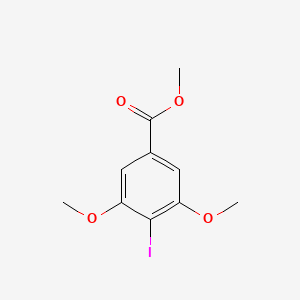
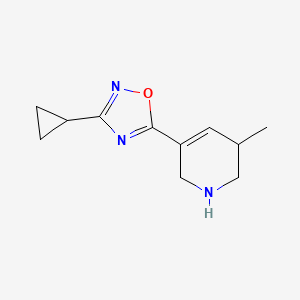
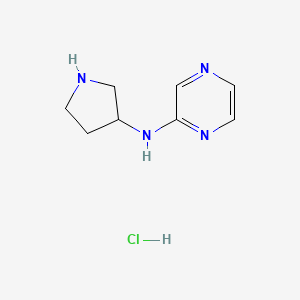
![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)
